molecular formula C29H22O B14710411 1,1,5,5-Tetraphenylpenta-1,4-dien-3-one CAS No. 21086-26-0

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one

Cat. No.: B14710411
CAS No.: 21086-26-0
M. Wt: 386.5 g/mol
InChI Key: KNTJWCXUBVOBCV-UHFFFAOYSA-N
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Description

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one is a structurally distinct α,β-unsaturated ketone featuring a conjugated dienone backbone (penta-1,4-dien-3-one) substituted with four phenyl groups at the 1 and 5 positions. This compound belongs to the broader family of diarylpentadienones, which are characterized by their extended π-conjugation and diverse substituent-dependent properties. The tetraphenyl substitution confers enhanced steric bulk and electronic effects, influencing its reactivity, photophysical behavior, and biological activity.

Properties

CAS No.

21086-26-0

Molecular Formula

C29H22O

Molecular Weight

386.5 g/mol

IUPAC Name

1,1,5,5-tetraphenylpenta-1,4-dien-3-one

InChI

InChI=1S/C29H22O/c30-27(21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24)22-29(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

KNTJWCXUBVOBCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one can be synthesized through a mixed aldol condensation reaction. This involves the reaction of benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into the corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,5,5-Tetraphenylpenta-1,4-dien-3-one involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In anticancer applications, it may induce apoptosis in cancer cells by interfering with cellular redox states and signaling pathways .

Comparison with Similar Compounds

Table 1: Antiproliferative and Neuroprotective Activities

Compound Substituents Activity (IC50 or Mechanism) Reference
1,1,5,5-Tetraphenyl derivative Four plain phenyl groups Not reported in evidence
Pyrazole derivatives (e.g., 7a) Pyrazole + aryloxy groups IC50 = 0.10–5.05 µM (HepG2)
Curcumin analogue (CB) 4-hydroxy-3-methoxyphenyl NRF2-mediated neuroprotection

Optical and Electronic Properties

  • Nonlinear Optical (NLO) Behavior: The βHRS (hyper-Rayleigh scattering) value of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is 25 × 10⁻³⁰ cm⁴·statvolt⁻¹, while 4-DMDBA (a dimethylamino-substituted derivative) exhibits a higher βHRS of ~50 × 10⁻³⁰ cm⁴·statvolt⁻¹ due to stronger electron-donating groups . The tetraphenyl derivative’s plain phenyl substituents may result in intermediate NLO performance, as electron-donating/withdrawing groups are absent.
  • Fluorinated Derivatives : Fluorine substitution (e.g., (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one ) enhances thermal stability and alters π-electron density, which is advantageous for materials science applications .

Table 2: Nonlinear Optical Properties

Compound Substituents βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Reference
4-Bromophenyl derivative 4-Br 25
4-DMDBA 4-N(CH₃)₂ ~50
1,1,5,5-Tetraphenyl derivative 4-Ph (no halogens) Not reported

Structural and Crystallographic Features

  • Dihedral Angles: The dihedral angle between benzene rings in (1E,4E)-1-(3-nitrophenyl)-5-phenylpenta-1,4-dien-3-one is 31.21°, with intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice . In contrast, (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one forms inversion dimers via C–H···Br interactions .
  • Substituent Effects : Nitro groups introduce strong electron-withdrawing effects and dipole moments, while bromine atoms increase molecular weight and polarizability .

Table 3: Structural Parameters

Compound Substituents Dihedral Angle (°) Intermolecular Interactions Reference
3-Nitrophenyl derivative 3-NO₂, 5-Ph 31.21 C–H···O
4-Bromophenyl derivative 4-Br Not specified C–H···Br
1,1,5,5-Tetraphenyl derivative 4-Ph Predicted >30° π-π stacking?

Q & A

Q. What statistical approaches are recommended for evaluating the biological efficacy of derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Compare via ANOVA with post-hoc Tukey tests .
  • Synergy Scoring : Calculate combination indices (CI) using the Chou-Talalay method for drug synergy/antagonism .

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